5-Methyl-4,7-diazaspiro[2.5]octanehydrochloride
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Overview
Description
5-Methyl-4,7-diazaspiro[2.5]octanehydrochloride is a chemical compound with the molecular formula C7H16Cl2N2. It is known for its unique spirocyclic structure, which consists of a spiro linkage between a diazaspiro octane ring and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Methyl-4,7-diazaspiro[2.5]octanehydrochloride typically involves the use of 1-aminocyclopropane carboxylate as a starting material. The synthetic route includes several steps, such as cyclization and methylation, under controlled conditions to achieve the desired spirocyclic structure. The process is characterized by its simplicity, stability, and high yield, making it suitable for large-scale production .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment and techniques to ensure high purity and yield. The reaction conditions are optimized to maintain environmental friendliness and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4,7-diazaspiro[2.5]octanehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols, and substitution reactions may result in various functionalized derivatives .
Scientific Research Applications
5-Methyl-4,7-diazaspiro[2.5]octanehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Methyl-4,7-diazaspiro[2.5]octanehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride
- 5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride
Uniqueness
5-Methyl-4,7-diazaspiro[2.5]octanehydrochloride is unique due to its specific spirocyclic structure and the presence of a methyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it valuable for specific applications .
Properties
Molecular Formula |
C7H15ClN2 |
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Molecular Weight |
162.66 g/mol |
IUPAC Name |
5-methyl-4,7-diazaspiro[2.5]octane;hydrochloride |
InChI |
InChI=1S/C7H14N2.ClH/c1-6-4-8-5-7(9-6)2-3-7;/h6,8-9H,2-5H2,1H3;1H |
InChI Key |
INKBHLLDAHBIAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC2(N1)CC2.Cl |
Origin of Product |
United States |
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